molecular formula C16H15F2N3O2 B2397388 (2,4-Difluorophenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034332-22-2

(2,4-Difluorophenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone

Cat. No.: B2397388
CAS No.: 2034332-22-2
M. Wt: 319.312
InChI Key: SWFCLUOJWMRMFB-UHFFFAOYSA-N
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Description

(2,4-Difluorophenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a combination of fluorinated aromatic rings and heterocyclic structures

Mechanism of Action

Target of Action

It is used in the preparation of iloperidone , a potent dopamine D2 and serotonin 5-HT2 receptor antagonist . Therefore, it can be inferred that the compound may interact with these receptors.

Mode of Action

Based on its use in the preparation of iloperidone , it can be inferred that it may act as a dopamine D2 and serotonin 5-HT2 receptor antagonist, blocking the action of these neurotransmitters.

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, it is recommended to store this compound under inert gas (nitrogen or Argon) at 2-8°C , indicating that it may be sensitive to oxygen, moisture, and temperature variations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Difluorophenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Pyrimidin-4-yloxy Group: This step involves the nucleophilic substitution reaction where the piperidine derivative reacts with a pyrimidin-4-yloxy halide under basic conditions.

    Attachment of the 2,4-Difluorophenyl Group: The final step involves the coupling of the difluorophenyl group to the piperidine-pyrimidine intermediate using a suitable coupling reagent such as a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2,4-Difluorophenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2,4-Difluorophenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Voriconazole: A triazole antifungal medication with a similar difluorophenyl group.

    Iloperidone: An antipsychotic drug that also contains a piperidine ring and fluorinated aromatic structures.

Uniqueness

(2,4-Difluorophenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is unique due to its specific combination of fluorinated aromatic rings and pyrimidin-4-yloxy-piperidine structure, which imparts distinct chemical and biological properties not found in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2,4-difluorophenyl)-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O2/c17-11-3-4-13(14(18)8-11)16(22)21-7-1-2-12(9-21)23-15-5-6-19-10-20-15/h3-6,8,10,12H,1-2,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFCLUOJWMRMFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)F)F)OC3=NC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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